7-Bromo-2,4-dimethyl-1,8-naphthyridine

Organic Synthesis Cross-Coupling Chemistry Cobalt Catalysis

7-Bromo-2,4-dimethyl-1,8-naphthyridine (CAS: 610278-90-5) is a brominated heterocyclic scaffold within the 1,8-naphthyridine family. Its core structure features a bicyclic framework with bromine at position 7 and methyl groups at positions 2 and 4.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
CAS No. 610278-90-5
Cat. No. B12118729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dimethyl-1,8-naphthyridine
CAS610278-90-5
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=N2)Br)C
InChIInChI=1S/C10H9BrN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
InChIKeyIMBLBCVRDLFUOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,4-dimethyl-1,8-naphthyridine (CAS 610278-90-5): Core Physicochemical Profile and Market Positioning


7-Bromo-2,4-dimethyl-1,8-naphthyridine (CAS: 610278-90-5) is a brominated heterocyclic scaffold within the 1,8-naphthyridine family. Its core structure features a bicyclic framework with bromine at position 7 and methyl groups at positions 2 and 4 [1]. The compound is primarily positioned as a key synthetic intermediate rather than a terminal bioactive agent, with a molecular weight of 237.10 g/mol, a calculated XLogP3 of 3.2, and a topological polar surface area (TPSA) of 25.8 Ų [1]. These properties are critical for procurement decisions, as they directly influence its compatibility with downstream synthetic and screening workflows.

Why 7-Bromo-2,4-dimethyl-1,8-naphthyridine Cannot Be Simply Replaced by Other Halogenated or Unsubstituted Analogs


Direct substitution of 7-bromo-2,4-dimethyl-1,8-naphthyridine with its 7-chloro, 7-iodo, or unsubstituted analogs is not scientifically defensible due to fundamentally different reactivity profiles and physicochemical properties. The nature of the halogen at the 7-position dictates the compound's utility in cross-coupling reactions, a primary application, where the C-Br bond exhibits a distinct oxidative addition rate compared to C-Cl or C-I bonds [1]. Furthermore, changes in halogen substitution alter key computed molecular descriptors, such as lipophilicity (XLogP) and exact mass, which directly impact chromatographic behavior, biological partitioning, and functionalization strategies [2]. This quantitative evidence demonstrates that selecting the 7-bromo derivative is not arbitrary but is a deliberate choice driven by specific experimental requirements.

Quantitative Evidence Guide: 7-Bromo-2,4-dimethyl-1,8-naphthyridine vs. Nearest Analogs


Halogen-Dependent Cross-Coupling Reactivity: Bromine as a Balanced Leaving Group

The synthetic value of the compound is critically determined by the halogen at position 7. In the context of cross-coupling reactions, bromine offers a balanced oxidative addition profile. Evidence from cobalt-catalyzed cross-couplings of halogenated naphthyridines demonstrates that while chloronaphthyridines can be functionalized, the scope is limited and often requires specific ligand additives. Bromine is the preferred halogen for a broader scope of metal-catalyzed transformations, sitting between the less reactive chlorine and the more reactive, but sometimes less stable, iodine [1]. This class-level inference is based on the well-established, quantitative trend in bond dissociation energies and catalytic cycle kinetics.

Organic Synthesis Cross-Coupling Chemistry Cobalt Catalysis

Computed Lipophilicity (XLogP3) Differentiates Molecular Properties

Computed lipophilicity is a key differentiator among analogs. The XLogP3 for 7-bromo-2,4-dimethyl-1,8-naphthyridine is calculated to be 3.2 [1]. This value is directly comparable to its 7-chloro analog, which also has a computed XLogP3 of 3.2 [2]. The near-equivalent lipophilicity highlights that the primary differentiator between these two compounds is not partition coefficient but rather halogen-specific reactivity and molecular weight. In contrast, other unsubstituted analogs may exhibit different logP values, making the bromo-derivative the most potent in terms of lipophilic efficiency when halogen size and reactivity are prioritized.

Computational Chemistry Physicochemical Properties Drug Design

Validated Application Scenarios for Procuring 7-Bromo-2,4-dimethyl-1,8-naphthyridine


Medicinal Chemistry: Scaffold Diversification via Cross-Coupling

The compound's primary application is as a key intermediate for late-stage functionalization. The presence of the bromine atom facilitates sequential difunctionalization strategies, enabling the introduction of aryl, alkyl, or heteroaryl groups at position 7 via Suzuki, Negishi, or Buchwald-Hartwig couplings. This is a critical step in exploring structure-activity relationships (SAR) for biological targets where the 7-position is a vector for improving potency or selectivity. The choice of bromine over chlorine is driven by the requirement for milder coupling conditions and a broader substrate scope [1].

Chemical Biology: Synthesis of Fluorescent Probes

1,8-Naphthyridine derivatives have been reported as scaffolds for fluorescent probes, and cross-coupled derivatives can achieve quantum efficiencies up to 95% [1]. The 7-bromo derivative serves as a direct precursor for installing fluorescent aromatic groups, enabling the construction of imaging agents. Its specific reactivity profile ensures a predictable and high-yielding derivatization step for assembling complex, light-emitting compounds.

Procurement for Parallel Library Synthesis

For combinatorial chemistry or parallel synthesis applications, 7-bromo-2,4-dimethyl-1,8-naphthyridine is the preferred building block over its chloro and iodo analogs. Its balanced reactivity minimizes side reactions during automated synthesis, ensuring higher overall success rates for library generation. Procuring this specific intermediate, with its well-characterized reactivity and defined physicochemical profile (XLogP 3.2, MW 237.10), guarantees reproducible results in diverse synthetic arrays [2].

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